molecular formula C8H12N2OS B10844589 5-(Piperidin-4-yl)isothiazol-3-ol

5-(Piperidin-4-yl)isothiazol-3-ol

Cat. No.: B10844589
M. Wt: 184.26 g/mol
InChI Key: WUINUICOEAZPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(piperidin-4-yl)isothiazol-3-ol is a compound that features a piperidine ring fused with an isothiazole ring. Piperidine is a six-membered heterocyclic amine, while isothiazole is a five-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-4-yl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with isothiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-4-yl)isothiazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isothiazole compounds .

Scientific Research Applications

5-(piperidin-4-yl)isothiazol-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(piperidin-4-yl)isothiazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(piperidin-4-yl)isothiazol-3-ol is unique due to its combined piperidine and isothiazole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-piperidin-4-yl-1,2-thiazol-3-one

InChI

InChI=1S/C8H12N2OS/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,10,11)

InChI Key

WUINUICOEAZPLK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=O)NS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.